Home > Products > Screening Compounds P42150 > Rosiglitazone hydrochloride, (R)-
Rosiglitazone hydrochloride, (R)- - 148622-14-4

Rosiglitazone hydrochloride, (R)-

Catalog Number: EVT-15329700
CAS Number: 148622-14-4
Molecular Formula: C18H20ClN3O3S
Molecular Weight: 393.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rosiglitazone hydrochloride, (R)- is an antidiabetic medication belonging to the thiazolidinedione class, primarily used to improve glycemic control in patients with type 2 diabetes. This compound acts as an insulin sensitizer by enhancing the body's sensitivity to insulin, thereby facilitating better glucose uptake and utilization. It was first marketed under the trade name Avandia by GlaxoSmithKline in 1999. Despite its initial success, concerns regarding cardiovascular risks associated with its use led to a significant decline in its market presence after 2007 .

Source

Rosiglitazone hydrochloride is synthesized from various commercially available precursors, including 2-chloropyridine and 4-fluorobenzaldehyde. The compound is classified as a prescription medication and has been studied extensively for its pharmacological properties and therapeutic applications .

Classification
  • Chemical Class: Thiazolidinediones
  • Therapeutic Class: Antidiabetic agent
  • Mechanism of Action: Insulin sensitization via peroxisome proliferator-activated receptor gamma (PPARγ) activation .
Synthesis Analysis

The synthesis of Rosiglitazone hydrochloride involves a multi-step process that typically includes the following key methods:

  1. Cyclization: Formation of the thiazolidinedione core.
  2. Alkylation: Introduction of alkyl groups to enhance biological activity.
  3. Etherification: Formation of ether linkages for structural integrity.
  4. Condensation: Combining various molecular fragments to form the final structure.
  5. Reduction: Reducing functional groups to achieve the desired chemical properties.

Technical Details

  • Key Reagents: 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde.
  • Typical Conditions: Varying temperatures and solvents such as dimethylformamide or acetone are utilized to optimize yields .
Molecular Structure Analysis

Rosiglitazone hydrochloride has a complex molecular structure characterized by its thiazolidinedione framework. The molecular formula is C18H19N3O3S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S} with a molar mass of approximately 357.43g mol357.43\,\text{g mol} .

Structural Data

  • Molecular Weight: 357.43 g/mol
  • Melting Point: 122-123 °C
  • Solubility: Soluble in ethanol and buffered aqueous solutions at low pH; solubility decreases with increasing pH .
  • Chirality: The compound exists as a racemic mixture with one defined stereocenter .
Chemical Reactions Analysis

Rosiglitazone hydrochloride undergoes several chemical reactions that are crucial for its synthesis and functionality:

  1. Reduction Reactions: Often employed to modify functional groups within the molecule.
  2. Condensation Reactions: Key in forming the thiazolidinedione ring structure.
  3. Esterification and Etherification: Important for enhancing solubility and bioavailability.

These reactions are optimized through various experimental conditions, including temperature control and choice of solvents .

Mechanism of Action

Rosiglitazone functions primarily through its action on PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism:

  1. Binding Process: The drug enters cells and binds to PPARγ, leading to receptor activation.
  2. Gene Regulation: This activation alters the expression of genes responsible for insulin sensitivity and adipocyte differentiation.
  3. Anti-inflammatory Effects: Rosiglitazone also reduces levels of nuclear factor kappa-B (NF-κB), which is involved in inflammatory pathways, further enhancing its therapeutic effects .

Data on Mechanism

  • Bioavailability: Approximately 99%
  • Protein Binding: About 99.8%
  • Elimination Half-Life: Approximately 3-4 hours .
Physical and Chemical Properties Analysis

Rosiglitazone hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid
  • Melting Point Range: 122 °C - 123 °C
  • pKa Values: Approximately 6.1 and 6.8
  • Solubility Profile:
    • Soluble in ethanol
    • Readily soluble in buffered aqueous solutions at pH < 2.3; solubility decreases at higher pH levels .

These properties are critical for determining the drug's formulation and delivery methods.

Applications

Rosiglitazone hydrochloride is primarily used in scientific research related to diabetes management and metabolic syndrome studies. Its applications include:

  • Clinical Research: Investigating long-term effects on insulin sensitivity.
  • Pharmacological Studies: Understanding the mechanisms of action of thiazolidinediones.
  • Comparative Studies: Evaluating efficacy against other antidiabetic agents such as metformin or sulfonylureas .

Despite its controversial history due to safety concerns, Rosiglitazone remains an important compound in pharmacological research focused on diabetes treatment strategies.

Molecular Mechanisms of Action

PPARγ Agonism and Transcriptional Regulation

Rosiglitazone hydrochloride, (R)-, functions as a high-affinity ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor predominantly expressed in adipocytes. Binding of rosiglitazone to the PPARγ ligand-binding domain induces conformational changes that facilitate heterodimerization with retinoid X receptor (RXR) and recruitment of coactivator complexes. These complexes include mediator subunit 1 (MED1), CREB-binding protein (CBP), and p300, which possess histone acetyltransferase activity essential for chromatin remodeling [1] [9].

Genome-wide analyses reveal that rosiglitazone treatment rapidly redistributes transcriptional machinery toward PPARγ-driven enhancers. Within 10 minutes of exposure, global run-on sequencing (GRO-seq) demonstrates increased RNA polymerase II occupancy at PPARγ-bound enhancers, correlating with enhanced transcription of nearby metabolic genes such as FABP4 and ADIPOQ [9]. This transcriptional activation is mediated through peroxisome proliferator response elements (PPREs) characterized by direct repeat 1 (DR1) motifs. Notably, rosiglitazone induces bidirectional transcription of enhancer RNAs (eRNAs) at PPARγ-bound sites, serving as biomarkers of functional enhancer activation [5] [9].

Conversely, transcriptional repression by rosiglitazone occurs through coactivator redistribution from non-PPARγ enhancers. Sites enriched for AP-1 and C/EBP transcription factors lose MED1 and p300 occupancy, leading to decreased eRNA transcription and suppression of genes like RGS2 and RETN (resistin). This squelching mechanism represents a ligand-dependent indirect repression pathway distinct from classical PPARγ-mediated transrepression [9].

Table 1: PPARγ-Coactivator Interactions Induced by Rosiglitazone

CoactivatorFunctionGenomic Redistribution EffectTarget Gene Example
MED1Forms mediator complex bridge to RNA Pol IIRecruited to PPARγ-bound enhancersFABP4 (activated)
p300/CBPHistone acetylation (H3K27ac)Gained at PPARγ sites; lost at AP-1 sitesADIPOQ (activated); RETN (repressed)
SRC-1Chromatin remodelingSelective recruitment to PPREsGLUT4 (activated)

Insulin Signaling Pathway Modulation via IRS-1/2 Activation

Rosiglitazone enhances insulin sensitivity by modulating insulin receptor substrate (IRS) proteins, particularly IRS-1 and IRS-2. These adaptor molecules undergo tyrosine phosphorylation upon insulin receptor activation, creating docking sites for downstream effectors. Rosiglitazone potentiates insulin-stimulated tyrosine phosphorylation at critical IRS-1 residues including Tyr608 and Tyr895, which encode YXXM motifs that bind the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K) [2] [6].

Activation of the PI3K-PDK1-AKT axis is significantly amplified under rosiglitazone treatment. Phosphorylated AKT induces:

  • AS160 phosphorylation: Releases inhibition of Rab GTPases, promoting GLUT4 vesicle translocation [6]
  • FOXO1 inactivation: Reduces gluconeogenic gene expression in the liver [6]
  • mTORC1 activation: Enhances protein synthesis and nutrient utilization [6]

IRS-2 exhibits distinct regulatory mechanisms through its kinase regulatory-loop binding (KRLB) domain, which interacts with the insulin receptor kinase domain to limit excessive phosphorylation. Rosiglitazone partially relieves this autoinhibition, enhancing IRS-2-mediated signaling in hepatocytes and pancreatic β-cells [6] [10]. Importantly, IRS-2 deficiency results in more severe impairment of brain insulin signaling and tau phosphorylation than IRS-1 deficiency, indicating pathway-specific functions [10].

Table 2: Key IRS Phosphorylation Sites Modulated by Rosiglitazone

IRS ResidueDomain LocationFunctional ConsequenceDownstream Pathway
IRS-1 Tyr608PI3K-binding regionIncreased p85 recruitmentPI3K-AKT activation
IRS-1 Ser307Pleckstrin homologyReduced under treatment; enhances insulin bindingImproved insulin sensitivity
IRS-2 Tyr649PI3K-binding regionEnhanced PI3K dockingHepatic glucose disposal
IRS-2 Ser731C-terminal regionReduced phosphorylation; prolongs signal durationβ-cell survival

Role in Adipogenesis and Glucose Transporter (GLUT4) Expression

Rosiglitazone remodels adipose tissue function through PPARγ-mediated adipogenic programming. It induces GLUT4 (SLC2A4) gene transcription via PPREs in the GLUT4 promoter, increasing glucose uptake capacity in adipocytes [3] [7]. Adipocyte-specific GLUT4 overexpression (AG4OX) models demonstrate that enhanced glucose influx drives de novo lipogenesis through carbohydrate-responsive element-binding protein (ChREBP) activation. This metabolic reprogramming elevates production of branched fatty acid esters of hydroxy fatty acids (FAHFAs), a novel lipid class with insulin-sensitizing properties [3] [7].

The palmitic acid esters of hydroxystearic acids (PAHSAs) represent the most significantly upregulated FAHFA family under rosiglitazone influence. In humans and mice, specific PAHSA isomers (e.g., 9-PAHSA and 5-PAHSA) correlate with improved glucose tolerance through dual mechanisms:

  • GLP-1 potentiation: Enhances glucose-stimulated insulin secretion
  • Anti-inflammatory action: Reduces adipose tissue TNFα and IL-6 production [3] [7]

Rosiglitazone also promotes adipose tissue browning—the appearance of thermogenic, UCP1-positive adipocytes—through PPARγ-driven induction of PGC1α and UCP1. This process increases energy expenditure and contributes to systemic insulin sensitization [5].

Table 3: Metabolic Consequences of Adipose GLUT4 Upregulation

ProcessKey RegulatorBioactive MetaboliteInsulin-Sensitizing Mechanism
De novo lipogenesisChREBPFAHFAs (e.g., PAHSAs)Enhanced GLP-1 secretion; reduced inflammation
Glucose oxidationPyruvate dehydrogenaseAcetyl-CoAIncreased substrate disposal
Adipose browningPGC1αThermogenesis; increased energy expenditure

Non-Canonical Pathways: Anti-Inflammatory and Vascular Effects

Beyond metabolic regulation, rosiglitazone activates non-canonical pathways that ameliorate inflammation and vascular dysfunction. It suppresses pro-inflammatory NF-κB signaling through:

  • Canonical NF-κB inhibition: Stabilizes IκBα via PPARγ-dependent mechanisms
  • Non-canonical pathway modulation: Reduces NIK (NF-κB-inducing kinase)-mediated processing of p100 to p52, limiting RelB-mediated transcription of cytokines [4]

In macrophages, rosiglitazone activates the cholinergic anti-inflammatory pathway through α7 nicotinic acetylcholine receptor (α7nAChR) signaling. This pathway induces expression of the transcriptional repressor Hes1, which suppresses TLR4-mediated production of TNFα, IL-1β, and MCP-1 [8].

Rosiglitazone also confers vascular protection by inhibiting atherogenic gene expression in vascular smooth muscle cells. It downregulates:

  • Angiotensin II receptor type 1 (AT1R)
  • Thromboxane synthase (TXS)
  • Thromboxane receptor (TXR) [1]

These changes reduce intimal-medial thickness and attenuate atherosclerotic plaque development. Additionally, rosiglitazone induces endothelial nitric oxide synthase (eNOS) activity, improving vasodilation and microvascular perfusion [1].

Table 4: Non-Metabolic Signaling Pathways Modulated by Rosiglitazone

PathwayMolecular TargetBiological EffectPhysiological Outcome
Non-canonical NF-κBNIK/p100 processingReduced p52-RelB nuclear translocationDecreased cytokine production
Cholinergic signalingα7nAChR/Hes1 axisMacrophage polarization to M2 stateAmeliorated tissue inflammation
VasculoprotectionAT1R/TXS downregulationReduced vasoconstrictionImproved endothelial function

Properties

CAS Number

148622-14-4

Product Name

Rosiglitazone hydrochloride, (R)-

IUPAC Name

(5R)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride

Molecular Formula

C18H20ClN3O3S

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H/t15-;/m1./s1

InChI Key

XRSCTTPDKURIIJ-XFULWGLBSA-N

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H]2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.